Propyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound characterized by its unique chemical structure It contains a benzoxepine ring, which is a seven-membered ring fused with a benzene ring, and is substituted with a methoxy group and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxepine ring using reagents like methyl iodide and a base.
Amidation Reaction: The amido group is introduced through an amidation reaction, where the benzoxepine derivative is reacted with a suitable amine or amide precursor.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(7-Methoxy-1-Benzoxepine-4-Amido)Benzoate
- Ethyl 4-(7-Methoxy-1-Benzoxepine-4-Amido)Benzoate
- Butyl 4-(7-Methoxy-1-Benzoxepine-4-Amido)Benzoate
Uniqueness
PROPYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific propyl ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
propyl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-3-11-28-22(25)15-4-6-18(7-5-15)23-21(24)16-10-12-27-20-9-8-19(26-2)14-17(20)13-16/h4-10,12-14H,3,11H2,1-2H3,(H,23,24) |
InChI Key |
UEZRYKULEASQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.